Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate
Description
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
CAS No. |
159694-27-6 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-14-8-11(10-6-4-3-5-7-10)12(9-14)13(15)16-2/h3-7,11-12H,8-9H2,1-2H3 |
InChI Key |
VNJDWHIKXSJJGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of 1-methyl-4-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenylpyrrolidine-3-carboxylic acid: A closely related compound with similar structural features.
Methyl 4-phenylpyrrolidine-3-carboxylate: Another derivative of pyrrolidine with a different substitution pattern
Uniqueness
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .
Biological Activity
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- Structural Features : The compound features a pyrrolidine ring, a methyl group at the first position, and a phenyl group at the fourth position, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Research indicates that this compound may act as a modulator of various receptors and enzymes, influencing cellular signaling pathways that are crucial for maintaining physiological homeostasis.
Key Mechanisms:
- Receptor Binding : The compound binds to specific neurotransmitter receptors, which may enhance or inhibit their activity.
- Enzyme Interaction : It may interact with enzymes involved in neurotransmitter metabolism, thus affecting the levels of key neurotransmitters in the brain.
Neuropharmacological Effects
Studies have highlighted the potential neuroprotective effects of this compound. It has been shown to influence neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety.
Anticancer Activity
Research on similar pyrrolidine derivatives has indicated potential anticancer properties. In vitro studies using various cancer cell lines have shown that modifications in the structure can lead to varying degrees of cytotoxicity. For instance, derivatives with specific substitutions on the phenyl ring demonstrated enhanced activity against lung adenocarcinoma cells (A549), indicating the importance of structural features in determining biological efficacy .
| Compound | Anticancer Activity (A549 Viability %) | Notable Structural Features |
|---|---|---|
| This compound | TBD | Methyl group at position 1 |
| Compound with 4-chlorophenyl substitution | 64% | Enhanced activity |
| Compound with 4-dimethylamino phenyl substitution | Significantly higher than others | Potent anticancer activity |
Case Studies
- Neuroprotective Effects : A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, supporting its potential as a neuroprotective agent.
- Anticancer Efficacy : In a comparative study involving various pyrrolidine derivatives, this compound was assessed alongside established chemotherapeutics. While initial results showed moderate efficacy, further structural optimization is suggested to enhance its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
